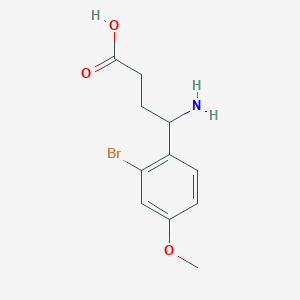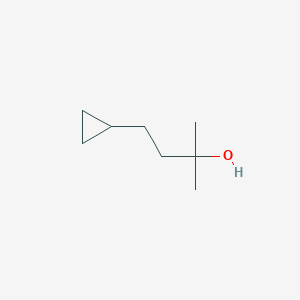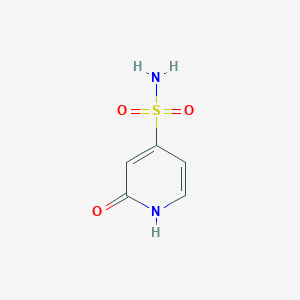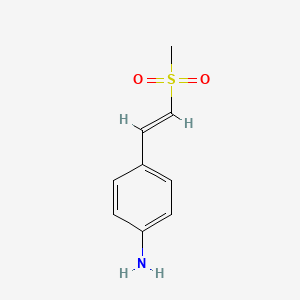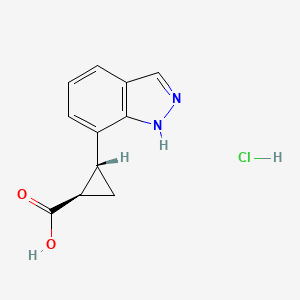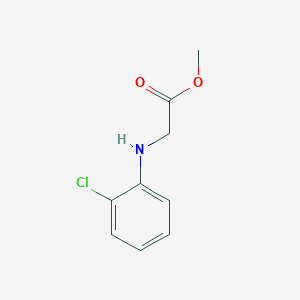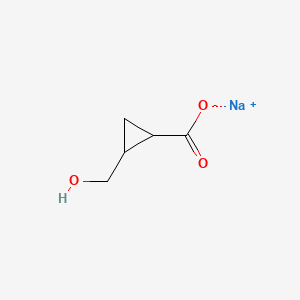![molecular formula C11H18ClNO B13553385 Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)
Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride is an organic compound with the empirical formula C11H17NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride typically involves the reaction of m-cresol with thiocyanate under catalytic conditions to form an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of a base and a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes through its structural features .
Comparison with Similar Compounds
Similar Compounds
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine: A closely related compound with similar structural features.
Phenylmethanamine derivatives: Other derivatives with varying substituents on the phenyl ring.
Uniqueness
Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
N-methyl-1-(4-propan-2-yloxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)13-11-6-4-10(5-7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
STWZLXJAQJLUII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



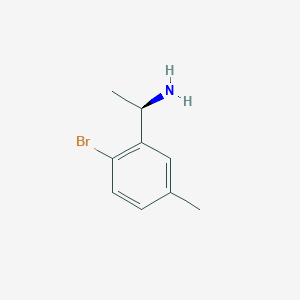
![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
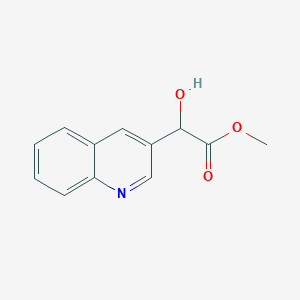
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
